Azaribin

Description

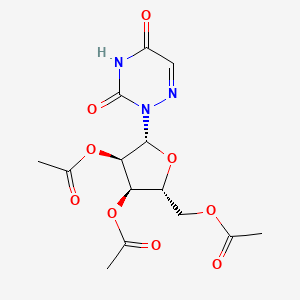

Classification as a Nucleoside Analog and Prodrug

Azaribine is classified as a synthetic triazine nucleoside derivative. Structurally, it is an analog of the pyrimidine (B1678525) nucleoside, uridine (B1682114). The core of its structure is 6-azauridine (B1663090), which is uridine modified with a nitrogen atom at the sixth position of the uracil (B121893) ring. Azaribine is the triacetylated form of 6-azauridine, with acetyl groups attached at the 2', 3', and 5' positions of the ribose sugar moiety.

A key feature of Azaribine is its function as a prodrug. A prodrug is an inactive or less active compound that is metabolized within the body into its active form. Azaribine itself has limited biological activity but serves as a more orally absorbable precursor to its active metabolite, 6-azauridine. Following administration, esterase enzymes in the body cleave the acetyl groups from Azaribine, releasing the active nucleoside, 6-azauridine.

The therapeutic and research applications of Azaribine stem from the mechanism of its active form. Once converted to 6-azauridine, it is phosphorylated intracellularly to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). This metabolite is a potent inhibitor of the enzyme orotidine-5'-monophosphate (OMP) decarboxylase. nih.govacs.org OMP decarboxylase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the conversion of orotidine (B106555) monophosphate (OMP) to uridine monophosphate (UMP). wikipedia.org By inhibiting this step, 6-azaUMP effectively halts the synthesis of essential pyrimidine nucleotides, which are vital components for the formation of RNA and other cellular molecules. nih.gov This disruption of pyrimidine metabolism underlies its various biological effects.

Interactive Data Table: Azaribine Research Findings

| Compound/Target | Finding | Research Area |

|---|---|---|

| Azaribine | Functions as a prodrug for 6-azauridine. | Pharmacology |

| 6-Azauridine | Active metabolite of Azaribine. | Metabolism |

| 6-Azauridine-5'-monophosphate | Inhibits OMP decarboxylase. nih.govacs.org | Enzymology |

| OMP Decarboxylase | Enzyme in the pyrimidine biosynthesis pathway. wikipedia.org | Biochemistry |

Historical Context of Azaribine Research Trajectories

The investigation into Azaribine and its parent compound, 6-azauridine, began in the mid-20th century. Initial research explored its properties as an antimetabolite with potential applications in treating hyperproliferative disorders. The primary research trajectory for Azaribine focused on its use as a treatment for psoriasis, a chronic skin condition characterized by rapid cell growth. Clinical studies conducted in the 1970s demonstrated its efficacy in managing severe psoriasis, leading to further investigation. nih.govnih.gov

Alongside its dermatological applications, researchers also explored Azaribine's potential as an antineoplastic and antiviral agent. nih.govcreative-biolabs.com Its ability to interfere with nucleic acid synthesis made it a candidate for cancer therapy, as tumor cells often have high rates of proliferation and are dependent on robust pyrimidine synthesis. nih.gov The antitumor activity of its active form, 6-azauridine, was identified more than 60 years ago. nih.gov

Furthermore, the reliance of many viruses, particularly RNA viruses, on host cell machinery for replication made Azaribine a subject of antiviral research. creative-biolabs.comscientificlabs.ie By depleting the intracellular pool of pyrimidine nucleotides, the compound could effectively inhibit viral genome replication. nih.gov Despite its initial promise and investigation across these different fields, the clinical use of Azaribine for psoriasis was eventually discontinued (B1498344) due to safety concerns. However, research into its antiviral properties has continued, with studies exploring its potential as a broad-spectrum antiviral agent against various emerging viral diseases. creative-biolabs.com

Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOBRRFOVWGIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859707 | |

| Record name | 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-64-4 | |

| Record name | Azaribin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaribine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms and Biochemical Pathways of Azaribine Action

Prodrug Activation and Metabolite Formation of Azaribine

Azaribine, chemically known as 2',3',5'-triacetyl-6-azauridine, is a triacetylated derivative of 6-azauridine (B1663090). ncats.iowikipedia.orgontosight.aiebi.ac.uk This acetylation enhances its lipophilicity, potentially improving its cellular uptake and pharmacokinetic properties. ontosight.ai

Upon administration, Azaribine undergoes enzymatic deacetylation in the tissues, converting it into its active nucleoside analog, 6-azauridine. ncats.iowikipedia.orgebi.ac.uk This deacetylation is a crucial initial step for Azaribine to exert its pharmacological effects. ncats.io

Following its formation, 6-azauridine is further metabolized intracellularly through phosphorylation. It is converted into its monophosphate derivative, 6-azauridine-5'-monophosphate (B1206782) (6-AzaUMP). nih.govncats.iocancer.govcancer.gov This conversion is a critical step for 6-azauridine to become an effective inhibitor of pyrimidine (B1678525) synthesis. ncats.io

Inhibition of the Pyrimidine Biosynthesis Pathway by Azaribine Metabolites

The primary mechanism by which Azaribine, through its metabolites, exerts its effects is by interfering with the de novo pyrimidine biosynthesis pathway. nih.govncats.iocancer.gov

The key enzymatic target of 6-AzaUMP is orotidine (B106555) 5'-monophosphate decarboxylase (OMPD), also known as orotidylate decarboxylase (ODCase). ncats.iocancer.govebi.ac.uknih.govmedchemexpress.comacs.orgbioscience.co.uk OMPD is a highly proficient enzyme that catalyzes the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP), a crucial step in the de novo synthesis of pyrimidine nucleotides. ebi.ac.ukacs.org 6-AzaUMP acts as a potent competitive inhibitor of OMPD, binding to the active site of the enzyme. acs.orgpnas.org Studies have shown that 6-AzaUMP binds to the active site of OMPD with an affinity that is one order of magnitude higher than that of its natural substrate, orotidine 5'-monophosphate (OMP). acs.org For instance, in Plasmodium falciparum OMPD, 6-azauridine 5'-monophosphate (AzaUMP) exhibited a K_i value of 12 ± 3 nM. rcsb.org

The potent inhibition of OMPD by 6-AzaUMP leads to a significant disruption of the de novo pyrimidine synthesis pathway. ncats.iocancer.govontosight.ai This inhibition results in the accumulation of orotic acid and orotidine, precursors to UMP, and a subsequent depletion of intracellular uridine nucleotides. cancer.govacs.orgfda.gov The reduced availability of uridine nucleotides impairs the synthesis of essential pyrimidine bases required for cellular processes. ncats.iocancer.gov

Interference with Nucleic Acid Metabolism

Beyond the direct inhibition of OMPD, the metabolic consequences of Azaribine's action extend to broader interference with nucleic acid metabolism. The depletion of uridine nucleotides, specifically uridine 5'-monophosphate (UMP), impacts the formation of other pyrimidine nucleoside triphosphates, such as uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). nih.govcancer.govcancer.gov

Furthermore, 6-azauridine, after its intracellular conversion to its 5'-triphosphate metabolite (6-azauridine-5'-triphosphate), can be incorporated into RNA. nih.govcancer.govcancer.gov This incorporation of a nucleoside analog into RNA can lead to the disruption of normal RNA function and subsequently inhibit protein synthesis. nih.govcancer.govfishersci.se While its primary impact is on RNA, some research suggests that Azaribine, as a nucleoside analog, can also interfere with DNA synthesis, leading to the disruption of normal nucleic acid function and inhibiting cell growth and proliferation. ontosight.aicancer.govfishersci.seusask.ca

Impact on Ribonucleic Acid (RNA) Synthesis and Function

Upon administration, Azaribine is metabolized into 6-azauridine, which is then further converted to 6-azauridine-5'-monophosphate (6-azaUMP). This metabolite acts as a potent inhibitor of de novo pyrimidine biosynthesis. Specifically, 6-azaUMP inhibits orotidine monophosphate decarboxylase (OMPD), an enzyme critical for catalyzing key steps in the pyrimidine synthesis pathway.

The inhibition of OMPD by 6-azaUMP leads to a depletion of uridine triphosphate (UTP), a necessary precursor for RNA synthesis. Furthermore, the 5'-triphosphate metabolite of 6-azauridine can be erroneously incorporated into RNA strands, thereby preventing normal RNA synthesis and function. This interference with RNA synthesis extends to various cellular processes, including viral genome replication and gene transcription, making Azaribine an effective antiviral agent against several RNA viruses.

Effects on Deoxyribonucleic Acid (DNA) Synthesis and Replication

The disruption of de novo pyrimidine biosynthesis by Azaribine, through its active metabolite 6-azauridine, also profoundly impacts DNA synthesis. Pyrimidines (cytosine and thymine) are essential building blocks for DNA. By inhibiting their de novo synthesis, Azaribine indirectly limits the availability of precursors required for DNA replication.

As a nucleoside analog, Azaribine, once converted to its active form and potentially incorporated into nucleic acid structures, can directly interfere with the integrity and function of DNA. This interference can lead to the disruption of normal DNA replication. The ability of chemotherapeutic agents to inhibit DNA synthesis has been linked to their therapeutic effects in conditions characterized by rapid cellular proliferation, such as psoriasis, where the depression of epidermal cellular replication is observed.

Broader Cellular and Transcriptomic Perturbations Mediated by Azaribine

Influence on Global Gene Expression Regulation

The interference of Azaribine with fundamental nucleic acid synthesis pathways can lead to significant alterations in global gene expression. As a nucleobase analogue, Azaribine can disrupt the delicate balance of nucleobase supply, which is crucial for shaping the global profile of gene expression. Studies indicate that a reduced availability of RNA nucleobases, whether due to disease or drug treatment, can influence global gene expression levels independently of promoter activity. Messenger RNAs (mRNAs) with extreme sequence compositions are particularly susceptible to such fluctuations in nucleobase supply, leading to disproportionate constraints on their synthesis and a reduction in their relative expression levels within the cell. This suggests that Azaribine's impact on pyrimidine pools can lead to widespread changes in the cellular transcriptome.

Underlying Mechanisms of Cellular Growth and Proliferation Inhibition

The primary mechanism by which Azaribine inhibits cellular growth and proliferation stems from its interference with nucleic acid synthesis. By disrupting the normal production and function of RNA and DNA, Azaribine effectively halts the processes essential for cell division and expansion. This leads to cytotoxic activity, particularly against rapidly dividing cells, such as those found in various human tumor cell lines.

Research findings illustrate Azaribine's inhibitory effects on cell viability and proliferation. For instance, studies evaluating its antiviral activity have also reported its cytotoxicity on host cells. Azaribine demonstrates cytotoxic activity on Madin-Darby Canine Kidney (MDCK) cells, with a median cytotoxicity concentration (CC50) of 19.66 µM. Its inhibitory effect on viral multiplication, such as that of the BIRFLU virus, has been observed with an EC50 of 0.29 µM in MDCK cells, indicating its potent ability to inhibit cellular processes at relatively low concentrations. The selective index (SI), which is the ratio of CC50 to EC50, further highlights its impact on cellular function. For Azaribine, the SI-MTT was 67.79 and SI-XTT was greater than 172.41 in MDCK cells against BIRFLU multiplication, reflecting a significant inhibitory effect on cellular viability and proliferation.

Table 1: Inhibitory Concentrations of Azaribine on MDCK Cells

| Compound | Cell Line | Assay | CC50 (µM) | EC50 (µM) (against BIRFLU) | SI (MTT) | SI (XTT) | Source |

| Azaribine | MDCK | MTT | 19.66 | 0.29 | 67.79 | >172.41 |

Investigational Domains of Azaribine S Biological Activity

Antineoplastic Research Potential of Azaribine

Azaribine exhibits antineoplastic action, stemming from its ability to disrupt essential metabolic processes within rapidly dividing cells ncats.ioontosight.ai. This makes it a subject of interest in cancer research.

Cytotoxic Activity in Diverse Human Tumor Cell Lines

Research indicates that Azaribine possesses cytotoxic activity against various human tumor cell lines ontosight.ai. Its antineoplastic effects are linked to its role as a nucleoside analog that interferes with cellular proliferation ncats.ioontosight.ai. While specific IC50 values for Azaribine against individual tumor cell lines are not consistently detailed across broad research, its general cytotoxic potential in oncological contexts has been noted ontosight.ai.

Antineoplastic Action through Metabolic Disruption

The antineoplastic mechanism of Azaribine is primarily mediated by its active metabolite, 6-azauridine (B1663090) nih.govwikipedia.orgncats.io. Upon metabolism, Azaribine is converted to 6-azauridine-5'-monophosphate (B1206782) (6-aza-UMP) nih.govncats.iocancer.gov. This metabolite acts as a potent inhibitor of orotidine (B106555) 5'-phosphate decarboxylase (OMPD), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway ncats.iomedchemexpress.combioscience.co.ukwikipedia.orgebi.ac.ukresearchgate.netresearchgate.net.

The inhibition of OMPD by 6-aza-UMP prevents the decarboxylation of orotidine monophosphate (OMP) to uridine (B1682114) monophosphate (UMP), thereby disrupting the synthesis of pyrimidine nucleotides essential for nucleic acid formation nih.govcancer.govwikipedia.org. Furthermore, the 5'-triphosphate derivative of 6-azauridine can be incorporated into RNA, leading to the inhibition of RNA synthesis nih.govcancer.govfishersci.se. This dual action of inhibiting pyrimidine biosynthesis and interfering with RNA synthesis collectively contributes to Azaribine's ability to inhibit cell growth and proliferation, particularly in rapidly dividing cancer cells ncats.ioontosight.ai.

Antiviral Research Applications of Azaribine

Azaribine has demonstrated significant antiviral properties, particularly against a range of RNA viruses, making it a candidate for antiviral therapeutic development medchemexpress.combioscience.co.ukapexbt.comresearchgate.netmdpi.com.

Broad-Spectrum Antiviral Activity against RNA Viruses

Azaribine exhibits broad-spectrum antiviral activity against several RNA viruses caymanchem.commedchemexpress.combioscience.co.ukapexbt.commdpi.comnih.govasm.org. Studies have identified its potent inhibitory effects on various viral pathogens.

Table 1: Antiviral Activity of Azaribine against RNA Viruses

| Virus (Strain/Type) | Cell Line | EC50 (µM) / SI-MTT (Selective Index) | Reference |

| Influenza A/B (BIRFLU) | MDCK | 0.29 µM (EC50) | caymanchem.commedchemexpress.com |

| Influenza A/B (BIRFLU) | A549 | 0.55 µM (EC50) | medchemexpress.com |

| Influenza A (Seasonal H1N1) | MDCK | 0.60 µM (EC50) | medchemexpress.com |

| Influenza A (H3N2) | MDCK | 0.77 µM (EC50) | medchemexpress.com |

| Influenza B (IBV) | MDCK | 0.80 µM (EC50) | medchemexpress.com |

| Influenza A (NC H1N1) | 16HBE | 1.58 µM (EC50) | medchemexpress.com |

| Zika virus (Paraiba) | Vero | 1.62 µM (EC50) | medchemexpress.combioscience.co.uk |

| Zika virus (Paraiba) | Vero | 146.29 (SI-MTT, post-treatment) | csic.esnih.gov |

| West Nile virus (NY isolate) | N/A | Potent (post- & co-treatment) | researchgate.net |

| Lymphocytic Choriomeningitis Virus (LCMV) | N/A | Active | nih.gov |

| Chikungunya virus (CHIKV) | N/A | Reduced viral titer (via 6-azauridine) | mdpi.com |

Azaribine has shown potent anti-influenza virus activity against both Influenza A and B viruses, with effective concentrations in the sub-micromolar range in various cell lines including MDCK, A549, and 16HBE cells caymanchem.commedchemexpress.comnih.govasm.org. It also demonstrates potent activity against Zika virus, with an EC50 of 1.62 µM against the Paraiba strain and a significant selective index in post-treatment conditions medchemexpress.combioscience.co.ukcsic.esnih.gov. Furthermore, Azaribine has been identified as an active antiviral compound against a New York isolate of West Nile virus, acting as a potent inhibitor in post- and co-treatment scenarios wikipedia.orgresearchgate.net. Its active metabolite, 6-azauridine, has also been reported to reduce the viral titer of Chikungunya virus mdpi.com.

Inhibition of Viral Genome Replication and Gene Transcription

The antiviral mechanism of Azaribine involves the inhibition of viral genome replication and gene transcription medchemexpress.combioscience.co.ukapexbt.comnih.gov. This effect is directly linked to its metabolic disruption of pyrimidine synthesis, a process crucial for the production of viral nucleic acids nih.govncats.iocancer.govwikipedia.orgebi.ac.ukresearchgate.netresearchgate.netfishersci.segoogle.com. By inhibiting orotidine 5'-phosphate decarboxylase (OMPD), Azaribine (via 6-azauridine-5'-monophosphate) depletes the cellular pools of pyrimidine nucleotides, which are essential building blocks for viral RNA and DNA synthesis nih.govcancer.govwikipedia.orgebi.ac.uk. Importantly, studies indicate that Azaribine does not affect host cellular RNA polymerase II activities, suggesting a selective antiviral mechanism that targets viral replication processes nih.gov.

Studies on Emerging Viral Pathogens

Azaribine continues to be investigated as a potential therapeutic agent against emerging viral diseases wikipedia.org. Its broad-spectrum antiviral activity extends to pathogens of significant public health concern. For instance, Azaribine has shown antiviral activity against recombinant vaccinia virus (rVACV), which serves as a model for Orthopoxvirus infections, including the Monkeypox virus (MPXV) biorxiv.org. This activity against rVACV was subsequently confirmed against MPXV itself, highlighting its potential as a broad-spectrum antiviral against Orthopoxviruses biorxiv.org. The compound's efficacy against Zika virus, an emerging arbovirus, further underscores its relevance in addressing new viral threats mdpi.comcsic.esnih.govf1000research.com.

Methodological Approaches in Azaribine Research

In Vitro Enzymatic Metabolism Studies of Azaribine

In vitro enzymatic metabolism studies are crucial for elucidating the biotransformation pathways of drugs like Azaribine. Such studies provide insights into the enzymes involved in drug conversion, the kinetics of these reactions, and the identification of active or inactive metabolites.

A notable study investigated the in vitro metabolism of Azaribine (2',3',5'-triacetyl-6-azauridine) using porcine liver esterase (PLE) and human plasma. ebi.ac.ukresearchgate.net This research employed an automated analytical system to monitor the metabolic process. The findings indicated that Azaribine undergoes enzymatic conversion, and simplified kinetic schemes were developed to characterize the time course of Azaribine, its intermediate products, and final metabolites. ebi.ac.uk Furthermore, the study successfully determined both the enthalpy and entropy of activation associated with Azaribine's in vitro metabolism by porcine liver esterase. ebi.ac.uk

Azaribine is known to be a prodrug that is metabolized to 6-azauridine (B1663090) (PubChem CID: 5901), which is then further converted to 6-azauridine-5'-monophosphate (B1206782). nih.govwikipedia.orgebi.ac.ukfishersci.sefishersci.cauni.lunih.gov This monophosphate derivative is a potent inhibitor of orotidine (B106555) monophosphate decarboxylase (OMPD), an enzyme critical in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govmdpi.commedchemexpress.com The metabolic block induced by 6-azauridylic acid can lead to the urinary excretion of metabolites such as orotic acid and orotidine. ebi.ac.uknih.gov Another related compound and potential metabolite is 6-azauracil (B101635) (PubChem CID: 68037). fishersci.cawikidata.orgsigmaaldrich.comnih.govuni.lu

Advanced Analytical Techniques for Azaribine and its Metabolites

The accurate quantification and identification of Azaribine and its metabolites in complex biological samples demand the application of advanced analytical techniques. These methodologies ensure high sensitivity, selectivity, and throughput necessary for comprehensive pharmacokinetic and metabolic studies.

Advanced analytical techniques commonly employed in drug development and research include various forms of spectroscopy (e.g., infrared spectroscopy, fluorescence spectroscopy) and spectrometry (e.g., mass spectrometry, nuclear magnetic resonance spectrometry, surface plasmon resonance). google.com Functional assays also play a vital role in assessing the biological activity of the parent compound and its metabolites. google.com

Application of Liquid Chromatography Methodologies

Liquid chromatography (LC) is a cornerstone technique in the analysis of pharmaceutical compounds and their metabolites due to its versatility in separating molecules based on their physicochemical properties. nih.govbiopharmaspec.com For Azaribine research, a gradient-LC method was specifically developed to track the concentration-time course of Azaribine and its metabolites, achieving separation in under 10 minutes. ebi.ac.ukresearchgate.net Additionally, a fast-LC assay was utilized to investigate the impact of temperature on the metabolism of Azaribine by porcine liver esterase. ebi.ac.uk

Various liquid chromatography approaches can be employed, including reverse-phase liquid chromatography, which separates molecules based on their interaction with a hydrocarbon-coated stationary phase using a liquid gradient of increasing organic composition. biopharmaspec.com While specific details for Azaribine's LC-UV method were not extensively detailed in the provided context, LC coupled with ultraviolet (UV) detection is a widely used and effective method for the analysis of pharmaceutical compounds. nih.gov For enhanced selectivity and sensitivity, particularly for compounds with weak or no chromophores, liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS (tandem mass spectrometry) are powerful tools that provide detailed information on molecular mass and fragmentation patterns, enabling robust identification and quantification of analytes in complex matrices. nih.govtheses.frlcms.cz

Utilization of Microdialysis in Biochemical Analysis

Microdialysis is an advanced sampling technique that facilitates the continuous monitoring of biological molecules in both in vivo and in vitro settings. nih.gov This technique is particularly valuable in biochemical analysis as it allows for the rapid separation of low molecular weight analytes from macromolecules. researchgate.netnih.gov This separation effectively serves as an on-line sample clean-up and reaction quenching mechanism, simplifying subsequent analytical steps. researchgate.net

When coupled with rapid LC analysis, microdialysis sampling offers a powerful combination that provides both selectivity and automation in biochemical studies. researchgate.net Microdialysis probes can be strategically placed in various tissues and organs, including blood, to determine the unbound concentrations of drugs and their metabolites in the interstitial fluid. nih.govnih.gov This capability is instrumental in investigating the regional metabolism of drugs within tissues, offering a dynamic view of drug disposition at the site of action or metabolism. nih.gov

Future Directions and Open Questions in Azaribine Research

Elucidation of Unexplored Molecular Targets and Pathways of Azaribine

Despite the established understanding of Azaribine's primary mechanism of action as an inhibitor of de novo pyrimidine (B1678525) biosynthesis, the full spectrum of its molecular targets and downstream cellular pathways remains an active area of investigation wikipedia.orgfishersci.ptwikipedia.orgguidetopharmacology.org. Research indicates that Azaribine, through its metabolite 6-azauridine (B1663090), inhibits viral genome replication and gene transcription, demonstrating broad-spectrum antiviral activity against various RNA viruses, including influenza A and B viruses, Zika virus (ZIKV), and West Nile virus, as well as DNA viruses like Monkeypox virus wikipedia.orgnih.govuni.luwikipedia.orgguidetopharmacology.orgfishersci.ficenmed.comnih.govnih.govfishersci.caciteab.comfishersci.ca. This wide-ranging efficacy suggests the involvement of additional, yet to be fully characterized, host cellular factors or viral processes beyond direct pyrimidine depletion.

Future research aims to precisely map these unexplored interactions. For instance, while its impact on nucleic acid synthesis is clear, the specific viral proteins or host pathways that are most critically affected in different viral infections warrant further elucidation fishersci.ptwikipedia.org. The ability of Azaribine to interfere with diverse viral replication cycles implies that it may modulate host cellular environments in ways that broadly impede viral proliferation, potentially through indirect effects on cellular metabolism, signaling cascades, or immune responses that are not solely dependent on OMPD inhibition nih.gov. Advanced proteomic and metabolomic studies could reveal subtle shifts in cellular landscapes induced by Azaribine, pointing to novel targets or regulatory networks.

Development of Novel Azaribine Analogues with Enhanced Biochemical Selectivity

The development of novel Azaribine analogues represents a crucial direction for overcoming the limitations of the parent compound, particularly its historical withdrawal due to toxicity guidetopharmacology.orgfishersci.se. The goal is to design derivatives with enhanced biochemical selectivity, meaning they would preferentially interact with desired molecular targets or pathways while minimizing off-target effects that contribute to adverse reactions citeab.com.

Azaribine is a triacetylated form of 6-azauridine, and modifications to these acetate (B1210297) groups or the core nucleoside structure could significantly alter its pharmacokinetic and pharmacodynamic properties fishersci.ptwikipedia.orgguidetopharmacology.org. Research efforts are focused on:

Modifying the prodrug moiety: Altering the acetyl groups or introducing alternative protecting groups could influence absorption, distribution, metabolism, and ultimately, the controlled release of the active 6-azauridine, potentially leading to better tissue-specific delivery or reduced systemic exposure fishersci.pt.

Structural modifications of the 6-azauridine core: Minor changes to the triazine ring or the ribofuranosyl sugar moiety could impact binding affinity to OMPD or other newly identified targets, thereby improving selectivity and potency against specific disease states, such as a particular viral infection or cancer type fishersci.ptciteab.com.

Rational design based on target interactions: As more unexplored targets and pathways are elucidated (as discussed in Section 6.1), these insights can inform the rational design of analogues tailored to engage these specific interactions with higher affinity and specificity, leading to a more favorable therapeutic index.

The synthesis and evaluation of such analogues are critical for developing safer and more effective therapeutic agents based on Azaribine's established mechanisms.

Repurposing Potential of Azaribine in Contemporary Therapeutic Challenges

Drug repurposing, the strategy of finding new therapeutic uses for existing drugs, offers significant advantages by leveraging compounds with known safety profiles and established manufacturing processes, thereby accelerating drug development timelines uni.luuni.lunih.gov. Azaribine, despite its past withdrawal for psoriasis, holds considerable repurposing potential, particularly in the face of emerging infectious diseases and recalcitrant cancers.

Antiviral Applications: Azaribine has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. This includes potent inhibitory effects against influenza A and B viruses, Zika virus, West Nile virus, and Monkeypox virus wikipedia.orgnih.govuni.luwikipedia.orgguidetopharmacology.orgfishersci.ficenmed.comnih.govnih.govfishersci.caciteab.comfishersci.ca. Given the ongoing threat of novel and re-emerging viral pathogens, Azaribine's ability to inhibit viral replication across diverse viral families positions it as a promising candidate for repurposing in antiviral drug development. Further research is needed to understand its efficacy against other contemporary viral challenges and to explore its potential in combination therapies to enhance antiviral effects and mitigate resistance.

Anticancer Applications: Beyond its historical use in psoriasis, Azaribine has been investigated for its antineoplastic activity fishersci.ptguidetopharmacology.orgnih.gov. Its mechanism of interfering with nucleic acid synthesis, which is crucial for rapidly dividing cells, makes it a candidate for various cancer types fishersci.pt. The potential for repurposing Azaribine in oncology involves exploring its efficacy in specific cancer signaling pathways, its synergistic effects with other chemotherapeutic agents, and its role in overcoming drug resistance mechanisms in contemporary cancer treatment protocols uni.lu.

The data below summarizes some of Azaribine's antiviral activities:

| Virus Type | Cell Line | EC₅₀ (µM) | SI-MTT | SI-XTT | Reference |

| Influenza A/B Viruses | MDCK | 0.29 - 1.73 | 67.79 - >172.41 | >28.90 - >13,157.89 | wikipedia.orgnih.govnih.gov |

| ZIKV Paraiba | Vero/A549 | 1.62 | 91.51 (co-treatment) | - | wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org |

| West Nile Virus | Vero | - | Potent (post-treatment, co-treatment) | - | cenmed.com |

| Monkeypox Virus | - | - | Inhibitory activity | - | fishersci.fi |

Note: EC₅₀ (50% Effective Concentration), SI (Selectivity Index), MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. Specific SI values vary based on treatment conditions (pre-treatment, post-treatment, co-treatment) and cell lines.

Systems Biology Approaches to Understand Azaribine's Comprehensive Cellular Effects

To gain a comprehensive understanding of Azaribine's cellular effects, a systems biology approach is indispensable. This methodology involves integrating data from various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of how Azaribine perturbs and modulates cellular networks.

Current research on drug repurposing highlights the potential to uncover previously unexplored pathways and specific host cell factors involved in viral life cycles, which aligns well with systems biology objectives nih.gov. By applying these approaches to Azaribine research, scientists can:

Identify global gene expression changes: Transcriptomic analysis can reveal all genes whose expression is altered upon Azaribine treatment, pointing to affected signaling pathways and cellular processes beyond pyrimidine synthesis.

Characterize protein-level alterations: Proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, offering insights into the functional consequences of Azaribine's activity.

Map metabolic shifts: Metabolomics can detect changes in cellular metabolite levels, providing a direct readout of metabolic pathway activity and how Azaribine impacts cellular energy, building blocks, and waste products.

Network analysis: Integrating these multi-omics datasets can enable the construction of comprehensive cellular networks, illustrating how Azaribine's primary targets influence interconnected pathways and ultimately lead to its observed therapeutic or antiviral effects.

Such a comprehensive understanding is crucial for predicting potential off-target effects, identifying biomarkers for response, and designing more effective combination therapies, thereby maximizing Azaribine's therapeutic potential.

Q & A

Q. What experimental models are commonly used to evaluate Azaribine’s antiviral efficacy, and what methodological considerations are critical for reproducibility?

Azaribine’s antiviral activity is typically assessed using in vitro models such as MDCK cells, where cytotoxicity (CC50) and inhibitory concentrations (IC50) are measured. Key steps include:

- Cell viability assays : Use standardized protocols (e.g., MTT assays) to determine CC50 values, ensuring consistent incubation times (e.g., 48 hours) and solvent controls .

- Viral replication assays : Quantify viral RNA reduction via RT-qPCR, with controls for baseline viral load and metabolic interference .

- Reproducibility : Full disclosure of solvent concentrations, cell passage numbers, and batch-specific variability in supplementary materials is essential .

Q. How does Azaribine’s mechanism of action as an OMPD inhibitor influence experimental design in RNA synthesis studies?

Azaribine inhibits orotidine monophosphate decarboxylase (OMPD), blocking pyrimidine biosynthesis. Methodological considerations include:

- Metabolite tracking : Use radiolabeled uracil or HPLC to monitor 6-azauridine-5′-monophosphate accumulation in treated cells .

- RNA incorporation assays : Employ northern blotting or RNA-seq to verify RNA synthesis disruption, comparing treated vs. untreated samples .

- Control experiments : Include rescue experiments with exogenous uridine to confirm OMPD-specific effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in Azaribine’s cytotoxicity profiles across different cell lines?

Discrepancies in cytotoxicity (e.g., CC50 = 19.66 µM in MDCK cells vs. higher tolerability in other lines) require:

- Comparative transcriptomics : Identify differential expression of salvage pathway enzymes (e.g., uridine kinase) to explain cell-specific susceptibility .

- Dose-response meta-analysis : Aggregate data from multiple studies using tools like PRISMA to isolate confounding variables (e.g., serum concentration in culture media) .

- Mechanistic validation : Use CRISPR-edited cell lines lacking OMPD to distinguish target-specific vs. off-target cytotoxicity .

Q. How can researchers optimize Azaribine dosage in in vivo models to balance antiviral efficacy and toxicity?

Key steps involve:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS, adjusting dosing intervals to maintain therapeutic levels below the CC50 threshold .

- Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function in animal models, correlating with histopathological changes .

- Dose escalation protocols : Implement adaptive designs (e.g., 3+3 method) to identify maximum tolerated doses (MTD) in preclinical trials .

Q. What analytical frameworks are suitable for assessing Azaribine’s potential in novel applications (e.g., Zika virus vs. psoriasis)?

Apply structured frameworks to refine hypotheses:

- PICO (Population, Intervention, Comparison, Outcome) :

- Population: Zika virus-infected neuronal cells vs. psoriatic keratinocytes.

- Intervention: Azaribine at IC50 concentrations.

- Comparison: Standard antivirals (e.g., ribavirin) or immunosuppressants (e.g., methotrexate).

- Outcome: Viral load reduction or IL-17 inhibition .

Methodological and Ethical Considerations

Q. How should researchers address variability in Azaribine’s purity across batches when replicating studies?

- Characterization protocols : Require NMR, HPLC (>95% purity), and mass spectrometry for all batches, with data included in supplementary materials .

- Stability testing : Report storage conditions (e.g., -80°C under nitrogen) and expiration dates to prevent degradation artifacts .

- Inter-lab collaboration : Share samples with independent labs for cross-validation, as recommended by reproducibility guidelines .

Q. What ethical safeguards are necessary when designing clinical trials involving Azaribine’s investigational use?

- Informed consent : Disclose potential risks (e.g., hepatotoxicity) and theoretical benefits in participant documentation .

- Data monitoring boards : Establish independent oversight to halt trials if severe adverse events exceed predefined thresholds .

- Comparative effectiveness : Prioritize trials against existing therapies to avoid redundant research .

Data Analysis and Reporting

Q. How can researchers reconcile conflicting results in Azaribine’s RNA synthesis inhibition across studies?

- Meta-regression : Analyze covariates such as cell type, assay sensitivity, and Azaribine’s metabolic stability .

- Error propagation models : Quantify uncertainty in dose-response curves using Bayesian statistics .

- Transparent reporting : Adhere to ARRIVE guidelines for in vivo studies or MIAME standards for transcriptomic data .

Q. What follow-up experiments are critical after observing Azaribine-induced RNA truncation?

- Ribosome profiling : Determine if truncated RNA isoforms are translated into dysfunctional proteins .

- Single-cell sequencing : Identify subpopulations resistant to Azaribine due to compensatory pathways .

- Structural modeling : Predict OMPD-azauridine interactions using cryo-EM or molecular docking .

Literature and Collaboration

Q. How should researchers contextualize Azaribine’s efficacy within the broader landscape of antiviral drug development?

- Systematic reviews : Use PRISMA workflows to compare Azaribine’s IC50 values with nucleoside analogs (e.g., remdesivir) across viral families .

- Cross-disciplinary collaboration : Engage virologists, medicinal chemists, and pharmacologists to explore combination therapies .

- Preprint archiving : Share negative results (e.g., lack of efficacy in certain models) to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.